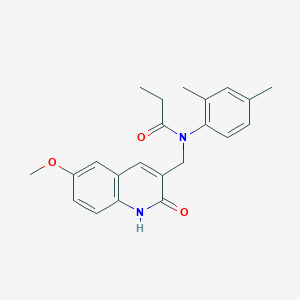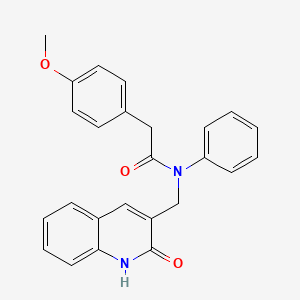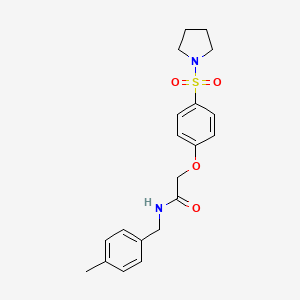
2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that contribute to its reactivity and utility in various chemical processes.
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with this compound are H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . It’s recommended to avoid breathing in the dust or mist, and to avoid contact with skin and eyes .
Mécanisme D'action
Target of Action
CBKinase1_010798, also known as CBKinase1_023198 or 2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide, is primarily targeted towards the isoforms of the casein kinase 1 (CK1) family . These isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by inhibiting their activity. This inhibition disrupts the phosphorylation of key regulatory molecules, leading to changes in the cellular processes that these molecules control .
Biochemical Pathways
The affected pathways include those involved in cell cycle progression, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions can lead to alterations in cell survival, tumorigenesis, and other cellular functions .
Pharmacokinetics
Kinase inhibitors, in general, are known to exhibit large interpatient variability . Factors such as variable absorption, genetic polymorphisms in metabolizing enzymes, and interactions with food, herbs, and co-medication can influence the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Therapeutic drug monitoring could potentially improve treatment efficacy and reduce the incidence of toxicities .
Result of Action
The molecular and cellular effects of CBKinase1_010798’s action are primarily the result of its inhibitory effect on CK1 isoforms. This can lead to disruptions in the normal functioning of cells, potentially affecting cell survival and leading to alterations in tumorigenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Nitration and Reduction: The starting material, 2-methoxy-5-methylphenylamine, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then reacted with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions to form the sulfonamide intermediate.
Acetylation: Finally, the sulfonamide intermediate is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present in intermediates, can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-(4-Chloro-N-(2-formyl-5-methylphenyl)sulfonylanilino)acetamide.
Applications De Recherche Scientifique
2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
- N-(4-Chloro-2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(3-Chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Uniqueness
Compared to similar compounds, 2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group, in particular, enhances its potential as an enzyme inhibitor.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propriétés
IUPAC Name |
2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-11-3-8-14(23-2)15(9-11)24(21,22)19(10-16(18)20)13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZWVBOEJWLCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)
![1-(4-Benzylpiperazin-1-YL)-3-[3-(2-hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]propan-1-one](/img/structure/B7711632.png)

![N-(2,4-dimethylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7711636.png)
![N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7711638.png)
![N-[(4-methylphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B7711645.png)
![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)
![N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide](/img/structure/B7711668.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B7711691.png)
![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)

![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)
![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/new.no-structure.jpg)
